molecular formula C21H19NO2 B11640456 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone CAS No. 552284-22-7

1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone

Cat. No.: B11640456
CAS No.: 552284-22-7
M. Wt: 317.4 g/mol
InChI Key: IRPHVSSKLFJQCM-UHFFFAOYSA-N
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Description

1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a benzyl group, a methyl group, and a prop-2-ynoxy group attached to an indole core, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the benzyl, methyl, and prop-2-ynoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The benzyl and prop-2-ynoxy groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

552284-22-7

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

1-(1-benzyl-2-methyl-5-prop-2-ynoxyindol-3-yl)ethanone

InChI

InChI=1S/C21H19NO2/c1-4-12-24-18-10-11-20-19(13-18)21(16(3)23)15(2)22(20)14-17-8-6-5-7-9-17/h1,5-11,13H,12,14H2,2-3H3

InChI Key

IRPHVSSKLFJQCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OCC#C)C(=O)C

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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